molecular formula C18H18O2 B14744855 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione CAS No. 4746-84-3

1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione

Katalognummer: B14744855
CAS-Nummer: 4746-84-3
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: ZKERBBAYDZRNID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-diketones It is characterized by the presence of two 2,4-dimethylphenyl groups attached to an ethane-1,2-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable oxidizing agent. One common method is the oxidative coupling of 2,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives[][5].

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its diketone structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress pathways. Additionally, its aromatic rings can engage in π-π interactions with biological macromolecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity patterns .

Eigenschaften

CAS-Nummer

4746-84-3

Molekularformel

C18H18O2

Molekulargewicht

266.3 g/mol

IUPAC-Name

1,2-bis(2,4-dimethylphenyl)ethane-1,2-dione

InChI

InChI=1S/C18H18O2/c1-11-5-7-15(13(3)9-11)17(19)18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3

InChI-Schlüssel

ZKERBBAYDZRNID-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.